N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide
Overview
Description
N-[(benzylamino)carbonyl]-2,5,6-trichloro-4-methylnicotinamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BTA-C1 and belongs to the class of nicotinamide analogs. BTA-C1 is synthesized through a multistep process and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mechanism of Action
The mechanism of action of BTA-C1 involves the inhibition of specific signaling pathways that are essential for cancer cell survival. BTA-C1 has been shown to inhibit the Akt/mTOR signaling pathway, which is essential for cancer cell growth and survival. BTA-C1 has also been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of cell proliferation and apoptosis.
Biochemical and Physiological Effects
BTA-C1 has been shown to have several biochemical and physiological effects. Research has shown that BTA-C1 can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. BTA-C1 has also been shown to inhibit angiogenesis, which is the process of forming new blood vessels that supply nutrients to cancer cells.
Advantages and Limitations for Lab Experiments
BTA-C1 has several advantages for lab experiments. It is stable and can be easily synthesized in large quantities. BTA-C1 is also highly selective and can target specific signaling pathways involved in cancer cell growth and survival. However, BTA-C1 has some limitations for lab experiments. It has poor solubility in water, which can limit its use in some assays. BTA-C1 also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the research on BTA-C1. One possible direction is to investigate the potential of BTA-C1 in combination with other anticancer agents. Another direction is to explore the potential of BTA-C1 in treating other diseases such as inflammatory disorders. Further research is also needed to optimize the synthesis of BTA-C1 and improve its bioavailability.
Scientific Research Applications
BTA-C1 has been extensively studied for its potential therapeutic applications. Research has shown that BTA-C1 has anticancer properties and can induce cell death in various cancer cell lines. BTA-C1 has also been shown to inhibit the growth of cancer cells by targeting specific signaling pathways.
properties
IUPAC Name |
N-(benzylcarbamoyl)-2,5,6-trichloro-4-methylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3N3O2/c1-8-10(12(17)20-13(18)11(8)16)14(22)21-15(23)19-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,19,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FONSEDWPALLWGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)Cl)Cl)C(=O)NC(=O)NCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.